Ethyl 3,6-dimethylpicolinate

Description

Historical Context and Significance of Pyridine-2-carboxylic Acid Derivatives

Pyridine (B92270), a heterocyclic aromatic compound with the chemical formula C5H5N, was first isolated from coal tar in the 19th century. wikipedia.org Its derivatives, including the pyridine-carboxylic acids, have since become fundamental building blocks in organic synthesis. Among these, pyridine-2-carboxylic acid, commonly known as picolinic acid, is an organic compound with the formula NC5H4CO2H. wikipedia.org It is an isomer of nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). wikipedia.org

The significance of pyridine-2-carboxylic acid derivatives stems from their versatile chemical reactivity and diverse biological activities. The pyridine ring, being electron-deficient, can participate in π-π stacking and hydrogen bond interactions with biological targets, which can enhance binding affinity. dovepress.com The carboxylic acid group at the 2-position introduces polarity and can coordinate with metal ions, a property that has proven particularly useful in the development of enzyme inhibitors. dovepress.com Historically, research into these derivatives has led to the discovery of compounds with applications ranging from medicinal chemistry to materials science. ontosight.airesearchgate.net For instance, some pyridine derivatives have been investigated for their potential anticancer, anti-inflammatory, and antimicrobial activities. ontosight.ai

Overview of Esterified Picolinates in Modern Chemical Research

The esterification of picolinic acid and its derivatives gives rise to a class of compounds known as picolinates. This structural modification, replacing the acidic proton of the carboxylic acid with an alkyl or aryl group, significantly alters the compound's physicochemical properties, such as solubility, lipophilicity, and stability. These changes, in turn, influence their applications in various research areas.

In modern chemical research, esterified picolinates are widely utilized as intermediates in organic synthesis, ligands in coordination chemistry, and as active molecules in medicinal and agrochemical research. researchgate.netnih.gov The ester functional group can influence a molecule's affinity for active sites in biological systems. researchgate.net For example, picolinate (B1231196) esters have been explored as potential herbicides, building upon the activity of related picolinic acid compounds. nih.gov The ability to readily modify the ester group allows for the fine-tuning of a molecule's properties to achieve desired activities and selectivities. dovepress.com

Structural and Electronic Characteristics of Ethyl 3,6-Dimethylpicolinate

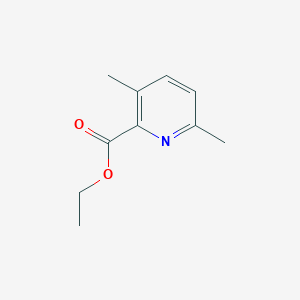

This compound is a specific derivative of picolinic acid. Its structure consists of a pyridine ring with an ethyl ester group at the 2-position and methyl groups at the 3- and 6-positions.

The key structural features of this compound are:

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

Ethyl Ester Group (-COOCH2CH3): Located at the 2-position of the pyridine ring.

Methyl Groups (-CH3): Situated at the 3- and 6-positions of the pyridine ring.

The electronic characteristics of the molecule are influenced by the interplay of these functional groups. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The ethyl ester group is an electron-withdrawing group, further decreasing the electron density of the aromatic ring. Conversely, the two methyl groups are weak electron-donating groups, which slightly counteract the electron-withdrawing effects. This combination of electron-withdrawing and electron-donating substituents creates a unique electronic environment on the pyridine ring, influencing its reactivity and potential interactions with other molecules. A patent document provides some spectroscopic data for a related compound, mthis compound, which can offer insights into the expected spectral characteristics of the ethyl ester. google.com

Below is a table summarizing some of the key properties of this compound and related compounds.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C10H13NO2 |

| Related Compound | Mthis compound |

| Related Compound Molecular Formula | C9H11NO2 |

| Related Compound 1H NMR (400 MHz, DMSO-d6) δ | 7.65 (d, J = 7.9 Hz, 1H), 7.34 (d, J = 8.0 Hz, 1H), 3.86 (d, J = 1.2 Hz, 3H), 2.46 (s, 3H), 2.39 (s, 3H) google.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,6-dimethylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-8(3)11-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUSYKVGSWVHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,6 Dimethylpicolinate

Retrosynthetic Analysis and Key Precursors for the Picolinate (B1231196) Core

Retrosynthetic analysis of ethyl 3,6-dimethylpicolinate involves mentally deconstructing the molecule to identify potential starting materials. The primary disconnection occurs at the ester linkage, separating the ethyl group and the 3,6-dimethylpicolinoyl core. This suggests that a key final step could be the esterification of 3,6-dimethylpicolinic acid.

Further deconstruction of the 3,6-dimethylpicolinic acid core focuses on the formation of the substituted pyridine (B92270) ring. The arrangement of the methyl and carboxylic acid groups suggests several potential synthetic strategies. One approach involves building the ring from acyclic precursors through a cycloaddition or condensation reaction. Key precursors for such strategies could include ammonia (B1221849), aldehydes, and β-dicarbonyl compounds or their equivalents, which can be assembled via methods like the Hantzsch pyridine synthesis or variations thereof.

Alternatively, a functionalization approach can be envisioned, starting with a pre-formed pyridine ring. In this scenario, precursors might include a di-substituted pyridine like 2,5-lutidine (3,6-dimethylpyridine), which would require selective oxidation of one methyl group to a carboxylic acid. Another possibility is starting with a halogenated pyridine, such as 2-chloro-3,6-dimethylpyridine (B2693059) or a dihalopyridine, where the halogen can be converted into the carboxylic acid functionality via methods like lithiation followed by carboxylation or through transition metal-catalyzed carbonylation.

Table 1: Potential Precursors for this compound Synthesis

| Precursor | Corresponding Synthetic Strategy |

|---|---|

| 3,6-Dimethylpicolinic Acid | Conventional Esterification |

| 2,5-Lutidine (3,6-Dimethylpyridine) | Side-chain Oxidation and Esterification |

| Halogenated Pyridine Derivatives | Functional Group Interconversion and Esterification |

Conventional Esterification and Functionalization Strategies

The most direct and conventional method for synthesizing this compound is the esterification of 3,6-dimethylpicolinic acid. Several established methods can achieve this transformation.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often by azeotropic distillation. While effective, this method can be harsh and may not be suitable for substrates with acid-sensitive functional groups.

Acyl Chloride Formation : A two-step alternative involves first converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,6-dimethylpicolinoyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the desired ester.

Coupling Agent-Mediated Esterification : Modern esterification often employs coupling agents that activate the carboxylic acid in situ. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. This approach avoids the harsh conditions of Fischer esterification and the need to isolate the reactive acyl chloride intermediate.

Modern Catalytic Approaches for Pyridine Ring Derivatization

Recent advancements in catalysis offer sophisticated methods for constructing and functionalizing the pyridine ring, providing alternative routes to the this compound scaffold.

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These methods are particularly useful for functionalizing a pre-existing pyridine ring. For instance, a dihalopyridine ester could be selectively functionalized with methyl groups using cross-coupling reactions.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound (like methylboronic acid or its esters) with an organic halide. A precursor such as ethyl 3,6-dichloropicolinate could be reacted with a methylboronic acid derivative to introduce the two methyl groups. The reactivity of the C-X bond (I > Br > Cl) is a key factor in these reactions.

Negishi Coupling : Involving the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, this method is another powerful tool for C-C bond formation.

C-H Activation : A more atom-economical approach involves the direct functionalization of C-H bonds. Transition metal catalysts, often based on rhodium or palladium, can selectively activate C-H bonds on a pyridine ring, allowing for the introduction of methyl groups without the need for pre-functionalization with halogens.

Table 2: Comparison of Transition Metal-Catalyzed Reactions

| Reaction Name | Key Reactants | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organohalide, Boronic Acid/Ester | Palladium (Pd) complexes | Tolerant of many functional groups, commercially available reagents. |

| Negishi Coupling | Organohalide, Organozinc Reagent | Palladium (Pd) or Nickel (Ni) complexes | High reactivity of organozinc reagents. |

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a greener alternative to some metal-based catalysts. In the context of pyridine synthesis, organocatalysts can facilitate cycloaddition or condensation reactions under mild conditions. For instance, proline or its derivatives can catalyze aldol (B89426) or Michael addition reactions, which can be key steps in the assembly of the pyridine ring from acyclic precursors.

Recently, photochemical organocatalytic methods have emerged for the functionalization of pyridines. These strategies often involve the generation of pyridinyl radicals, which can then couple with other radical species. Furthermore, N-heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts for the synthesis of esters from aldehydes, presenting a metal-free pathway for the esterification step under mild conditions.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. These reactions are characterized by high atom economy and operational simplicity. Several MCRs are known for the synthesis of substituted pyridines.

The Bohlmann-Rahtz pyridine synthesis, a two-component reaction, can be adapted into a multicomponent format. This reaction typically involves the condensation of an enamine with an alkynone. By generating the enamine in situ from a β-dicarbonyl compound and ammonia (or an ammonium (B1175870) source), a three-component synthesis of a dihydropyridine (B1217469) can be achieved, which is then oxidized to the pyridine. While specific examples leading directly to this compound are not abundant, the principles of MCRs can be applied to design a convergent synthesis of the picolinate scaffold. Isocyanide-based multicomponent reactions (I-MCRs) are also powerful tools for creating diverse heterocyclic structures, although their direct application to this specific target may require customized reaction design.

Green Chemistry Principles and Sustainable Synthesis of Picolinate Esters

The synthesis of picolinate esters can be evaluated through the lens of green chemistry to identify more sustainable and environmentally benign methodologies. The 12 Principles of Green Chemistry provide a framework for this assessment.

Prevention : Designing syntheses to minimize waste is a primary goal. MCRs and C-H activation strategies are inherently superior in this regard compared to multi-step linear syntheses that require protecting groups and generate stoichiometric byproducts.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. Catalytic approaches, particularly cycloadditions and C-H functionalization, tend to have higher atom economies than classical methods that use stoichiometric reagents (e.g., in the formation of an acyl chloride).

Less Hazardous Chemical Synthesis : This principle encourages the use of substances that possess little or no toxicity. This includes avoiding carcinogenic solvents like benzene (B151609) and minimizing the use of harsh reagents like strong acids or highly toxic metals.

Catalysis : Catalytic reagents (both transition metal and organocatalytic) are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste.

Safer Solvents and Auxiliaries : The choice of solvent has a significant environmental impact. Green chemistry promotes the use of safer solvents like water or ethanol, or even solvent-free conditions, over hazardous organic solvents.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. The development of highly active catalysts that operate under mild conditions is a key research area.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. Direct C-H functionalization is a prime example of a strategy that adheres to this principle.

By applying these principles, synthetic routes to this compound can be designed to be more efficient, less wasteful, and safer, aligning with the goals of sustainable chemical manufacturing.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,6-Dimethylpicolinic acid |

| 2,5-Lutidine |

| 3,6-Dimethylpyridine |

| 2-Chloro-3,6-dimethylpyridine |

| 3,6-Dimethylpicolinoyl chloride |

| Ethyl 3,6-dichloropicolinate |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3,6 Dimethylpicolinate

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, generally exhibits low reactivity towards electrophilic aromatic substitution. This deactivating effect is further compounded in ethyl 3,6-dimethylpicolinate by the presence of the electron-withdrawing ethyl carboxylate group. Consequently, electrophilic attack on the pyridine nucleus of this compound is expected to be significantly hindered and would require harsh reaction conditions.

Nucleophilic Additions and Substitutions at the Ester Group

The ester functional group in this compound is a primary site for nucleophilic attack. These reactions typically proceed through a nucleophilic acyl substitution mechanism. Common transformations include hydrolysis, transesterification, and amidation.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3,6-dimethylpicolinic acid and ethanol (B145695). Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of the carboxylate salt.

Transesterification: In the presence of another alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester.

Amidation: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide, 3,6-dimethylpicolinamide.

The reactivity of the ester group can be influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to esters of simple aromatic carboxylic acids. Studies on the hydrolysis of other picolinate (B1231196) esters, such as p-nitrophenyl picolinate, have demonstrated that the reaction can be catalyzed by metal complexes, suggesting that the coordination of the pyridine nitrogen to a metal center can further activate the ester group towards nucleophilic attack.

A report on the nucleophilic fluorination of substituted picolinate esters indicates that such transformations are feasible, highlighting the potential for a range of nucleophilic substitution reactions at the ester functionality.

Reactions Involving the Methyl Substituents on the Pyridine Ring

The two methyl groups attached to the pyridine ring at the 3- and 6-positions are potential sites for a variety of chemical transformations, including oxidation, halogenation, and condensation reactions. The reactivity of these methyl groups is influenced by their position on the electron-deficient pyridine ring.

Oxidation: The methyl groups can be oxidized to various functional groups, such as hydroxymethyl, formyl, or carboxyl groups. For instance, studies on the enzymatic oxidation of 2,6-lutidine (2,6-dimethylpyridine), a structurally related compound, have shown that the methyl groups can be selectively oxidized to hydroxymethyl groups. This suggests that similar selective oxidations could be achieved for this compound, potentially leading to the synthesis of multifunctional pyridine derivatives.

Halogenation: Under radical conditions, the methyl groups can undergo halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce a halogen atom.

Condensation Reactions: The methyl groups of picoline derivatives are known to be sufficiently acidic to undergo condensation reactions with aldehydes and ketones in the presence of a strong base. This reactivity is due to the stabilization of the resulting carbanion by the electron-withdrawing pyridine ring. It is plausible that the methyl groups of this compound could participate in similar condensation reactions, providing a route for the elaboration of the side chains.

Comprehensive Kinetic and Thermodynamic Analysis of Key Reactions

A thorough understanding of the chemical reactivity of this compound requires detailed kinetic and thermodynamic studies of its key reactions. While specific data for this compound is limited, general principles and studies on related molecules can provide valuable insights.

Kinetic Studies: Kinetic investigations would reveal the rate-determining steps and the factors influencing the reaction rates. For instance, a kinetic study of the hydrolysis of p-nitrophenyl picolinate catalyzed by cobalt(II) complexes has been reported, providing a mechanistic model for this type of reaction. Similar studies on this compound would quantify the influence of the methyl groups and the ester moiety on the reaction rates of various transformations.

Thermodynamic Analysis: Thermodynamic data, such as reaction enthalpies and entropies, would provide information on the feasibility and position of equilibrium

Coordination Chemistry of Ethyl 3,6 Dimethylpicolinate As a Ligand

Ligand Design Principles and Coordination Modes

Chelation Properties and Denticity

Picolinic acid and its derivatives are well-established chelating agents in coordination chemistry. digitellinc.com Chelation involves the bonding of a single ligand to a central metal ion at two or more points, forming a stable ring structure. unacademy.com The term denticity refers to the number of donor atoms in a ligand that bind to the metal center. libretexts.org

Ethyl 3,6-dimethylpicolinate, like its parent compound ethyl picolinate (B1231196), functions as a bidentate ligand, meaning it has a denticity of two. libretexts.orgias.ac.inlibretexts.org It coordinates to a metal ion through two separate donor atoms: the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the ethyl ester group. This dual coordination results in the formation of a highly stable five-membered chelate ring. digitellinc.comnih.gov The stability of chelates is enhanced by the "chelate effect," where a multidentate ligand forms a more stable complex than multiple monodentate ligands of similar character. libretexts.org The methyl groups at the 3 and 6 positions of the pyridine ring can introduce steric hindrance, potentially influencing the geometry of the resulting metal complex and its stability compared to the unsubstituted ethyl picolinate.

Donor Atom Preferences (Nitrogen, Oxygen)

The coordination of this compound to a metal center involves a classic N,O-donor set. nih.gov The two preferred donor atoms are:

Pyridine Ring Nitrogen: The nitrogen atom possesses a lone pair of electrons that can readily form a coordinate covalent bond with a metal ion.

Carbonyl Oxygen: The oxygen atom of the ester's C=O group also has a lone pair of electrons available for donation to the metal center. ias.ac.in

This N,O-bidentate coordination is a hallmark of 2-substituted pyridine carboxylates and their esters. researchgate.net The nature of the metal ion can influence the relative strength of the metal-donor bonds. For instance, hard metal ions, such as lanthanides, are known to be strongly oxophilic (having a high affinity for oxygen), making the M-O interaction particularly significant in their complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with picolinate-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov

Transition Metal Complexes of this compound

Based on studies with the analogous ethyl picolinate, complexes with a variety of divalent transition metals can be readily prepared. ias.ac.in A general synthetic route involves the direct reaction of this compound with metal salts such as chlorides, bromides, or thiocyanates.

The stoichiometry and resulting geometry of the complexes depend on the metal ion and the counter-anion. For example, complexes with the general formula M(L)₂X₂ (where L is the ligand and X is an anion like NCS⁻ or Cl⁻) often adopt a distorted octahedral geometry. In other cases, M(L)X₂ complexes may form, which can lead to either tetrahedral or polymeric six-coordinate structures. ias.ac.in The steric bulk from the two methyl groups on the this compound ligand would be expected to play a significant role in favoring lower coordination numbers or more distorted geometries compared to complexes of unsubstituted ethyl picolinate.

| Metal (M) | Typical Formula | Probable Geometry |

|---|---|---|

| Co(II), Ni(II), Cu(II), Fe(II), Zn(II) | M(L)₂(NCS)₂ | Distorted Octahedral |

| Ni(II) | Ni(L)₂Cl₂ | Distorted Octahedral |

| Co(II) | Co(L)Cl₂ | Tetrahedral |

| Cd(II) | Cd(L)Cl₂ | Polymeric Octahedral |

Table 1. Predicted complex formulations and geometries for this compound (L) based on studies of ethyl picolinate. ias.ac.in

Lanthanide and Actinide Coordination Architectures (If applicable)

While specific studies on lanthanide or actinide complexes with this compound are not widely documented, the broader class of picolinate ligands is known to form stable complexes with lanthanide ions. researchgate.netrsc.org The strong affinity of lanthanide(III) ions for oxygen-donor ligands makes the picolinate framework an excellent candidate for constructing lanthanide-based coordination polymers.

It is anticipated that this compound would coordinate to lanthanide ions, likely resulting in complexes with high coordination numbers (typically 8 or 9 for lanthanides). The ligand could potentially act not only as a simple chelating agent but also as a bridging ligand to form extended one-, two-, or three-dimensional architectures.

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center and for elucidating the structure of the resulting complex.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination by monitoring shifts in the vibrational frequencies of the ligand's functional groups upon complexation.

C=O Stretch: The most indicative band for an ester ligand is the carbonyl (C=O) stretch, which typically appears around 1735-1750 cm⁻¹ in the free ligand. vscht.czquimicaorganica.org Upon coordination of the carbonyl oxygen to a metal ion, electron density is pulled from the C=O bond, weakening it. This results in a noticeable shift of the C=O stretching band to a lower frequency (lower wavenumber), which is a clear confirmation of its involvement in bonding. libretexts.org

Pyridine Ring Vibrations: Coordination of the pyridine nitrogen atom causes changes to the ring's vibrational modes. These shifts, though sometimes complex, provide evidence for the M-N bond formation.

M-O and M-N Stretches: In the far-IR region (typically below 600 cm⁻¹), new absorption bands appear that are not present in the free ligand. These bands can be assigned to the M-N and M-O stretching vibrations, offering direct proof of the formation of coordinate bonds. scielo.org.mx

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |

|---|---|---|---|

| C=O (Carbonyl) | ~1735-1750 cm⁻¹ | Decrease | Weakening of the C=O bond due to electron donation from oxygen to the metal. |

| Pyridine Ring | Various | Shift in position/intensity | Perturbation of ring vibrations upon M-N bond formation. |

| M-O / M-N | N/A | Appearance of new bands | Formation of new metal-ligand coordinate bonds. |

Table 2. Characteristic IR spectroscopic shifts expected upon coordination of this compound.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the complex, providing information on both the ligand and the metal's d-orbitals.

Intra-ligand Transitions: The free ligand exhibits high-energy absorptions in the UV region, corresponding to π→π* and n→π* transitions within the pyridine ring and carbonyl group. Upon complexation, the energies of these transitions are altered, leading to shifts in the absorption bands. researchgate.net

d-d Transitions: For transition metal complexes, absorptions in the visible region often arise from the promotion of electrons between d-orbitals of the metal center. illinois.edulibretexts.org The energy, number, and intensity of these d-d transition bands are highly dependent on the geometry of the complex (e.g., octahedral vs. tetrahedral) and the identity of the metal ion, making UV-Vis spectroscopy a powerful tool for structural characterization. slideshare.net For instance, the color of many transition metal complexes is a direct result of these d-d transitions. slideshare.net

Advanced Spectroscopic and Analytical Characterization of Ethyl 3,6 Dimethylpicolinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. For Ethyl 3,6-dimethylpicolinate, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, offering insights into its electronic environment and connectivity.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 7.50-7.70 | 135-138 |

| Pyridine-H5 | 7.20-7.40 | 120-123 |

| Pyridine-C2 | - | 158-162 |

| Pyridine-C3 | - | 130-133 |

| Pyridine-C6 | - | 155-158 |

| 3-CH₃ | 2.40-2.60 | 18-22 |

| 6-CH₃ | 2.50-2.70 | 22-26 |

| O-CH₂-CH₃ | 4.30-4.50 | 60-63 |

| O-CH₂-CH₃ | 1.30-1.50 | 13-15 |

| C=O | - | 165-168 |

To unambiguously assign the proton and carbon signals of this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the aromatic protons at positions 4 and 5 of the pyridine (B92270) ring, confirming their adjacent relationship. Similarly, a correlation between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the predicted proton signals to their corresponding carbon signals in the table above. For instance, the proton signal around 7.50-7.70 ppm would show a correlation to the carbon signal in the 135-138 ppm range, assigning them to the H4 and C4 positions, respectively.

The protons of the 3-CH₃ group to the C2, C3, and C4 carbons of the pyridine ring.

The protons of the 6-CH₃ group to the C5 and C6 carbons.

The methylene protons of the ethyl group to the carbonyl carbon (C=O) and the C2 carbon of the pyridine ring.

The ethyl ester group in this compound is subject to rotational isomerism. Dynamic NMR (DNMR) studies, conducted at varying temperatures, can provide information on the rotational barriers and the preferred conformations of this group relative to the pyridine ring. At lower temperatures, the rotation around the C(picolinate)-C(ester) and C-O bonds may slow down sufficiently to be observed on the NMR timescale, potentially leading to the broadening or splitting of the signals for the ethyl group protons. Such studies are instrumental in understanding the molecule's conformational landscape.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the molecular formula. For this compound (C₁₀H₁₃NO₂), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 179.0946 g/mol .

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters and pyridine derivatives can be predicted.

Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Fragment Ion | Neutral Loss |

| 179.0946 | [C₁₀H₁₃NO₂]⁺˙ | - |

| 150.0813 | [C₉H₁₀NO]⁺ | •CH₂CH₃ |

| 134.0864 | [C₈H₁₀N]⁺ | •OCH₂CH₃ |

| 106.0653 | [C₇H₈N]⁺ | CO₂CH₂CH₃ |

The fragmentation is expected to be initiated by the loss of the ethyl radical (•CH₂CH₃) or the ethoxy radical (•OCH₂CH₃) from the ester group. Subsequent fragmentation of the pyridine ring can also occur.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" for the compound.

Predicted IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch (methyl and ethyl groups) |

| 1725-1710 | C=O stretch (ester) |

| 1600-1580 | Pyridine ring C=C and C=N stretching |

| 1470-1450 | CH₃ and CH₂ bending |

| 1300-1250 | C-O stretch (ester) |

| 850-800 | Aromatic C-H out-of-plane bending |

The strong carbonyl (C=O) stretching band in the IR spectrum is a particularly characteristic feature of the ester group. Raman spectroscopy would be especially useful for observing the symmetric vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* transitions. The presence of methyl and ester groups on the pyridine ring will influence the wavelength of maximum absorption (λ_max).

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| λ_max (nm) (Predicted) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~270-280 | ~2000-4000 | π → π |

| ~220-230 | ~8000-12000 | π → π |

The exact position and intensity of these bands can be influenced by the solvent polarity.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

While solution-state techniques provide invaluable data, single-crystal X-ray diffraction offers the definitive solid-state structure of a molecule. If a suitable crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystal structure would likely reveal a planar pyridine ring. The orientation of the ethyl ester group relative to the ring would be of particular interest, providing experimental validation for the conformational preferences suggested by dynamic NMR studies. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and π-π stacking of the pyridine rings, would also be elucidated, providing insight into the crystal packing.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the crystal's stability, density, and other macroscopic properties. For this compound, the crystal structure would be primarily influenced by a combination of hydrogen bonds, π-π stacking, and van der Waals forces.

Detailed crystallographic studies on this compound itself are not extensively reported in publicly available literature. However, by examining related picolinate (B1231196) structures and substituted pyridine rings, a theoretical framework for its solid-state arrangement can be established. The primary intermolecular interactions expected to govern the crystal packing of this compound include:

C—H···O Hydrogen Bonds: The presence of the ester functional group and methyl substituents on the pyridine ring provides opportunities for weak C—H···O hydrogen bonds. The oxygen atoms of the carbonyl group are potential hydrogen bond acceptors, while the hydrogen atoms on the methyl and ethyl groups can act as donors. These interactions often form chains or networks that link adjacent molecules. researchgate.net

π-π Stacking Interactions: The aromatic pyridine ring is electron-deficient, which can lead to favorable π-π stacking interactions with neighboring rings. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the cohesive energy of the crystal lattice. The specific geometry of the stacking (e.g., face-to-face or edge-to-face) would depend on the electrostatic potential distribution on the ring.

The interplay of these forces dictates the final three-dimensional architecture of the crystal. Hirshfeld surface analysis is a common theoretical tool used to visualize and quantify these intermolecular contacts in molecular crystals, providing a fingerprint of the packing environment. researchgate.net

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Expected Role in Packing |

| C-H···O Hydrogen Bond | Methyl/Ethyl C-H | Carbonyl Oxygen | 2.2 - 2.8 | Formation of molecular chains/sheets |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Stabilizing parallel ring arrangements |

| C-H···π Interaction | Methyl/Ethyl C-H | Pyridine Ring | 2.5 - 3.0 | Anchoring aliphatic groups to aromatic rings |

| Van der Waals Forces | Entire Molecule | Entire Molecule | > 3.0 | Overall cohesive packing and density |

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and analyzing its presence in complex mixtures. Gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for rigorous analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity, leading to different retention times. For this compound, a non-polar or medium-polarity column (e.g., DB-5MS) would likely be employed.

Upon elution from the column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification.

Expected fragmentation pathways for this compound in EI-MS would include:

Loss of the ethoxy group (-OCH2CH3) from the ester.

Loss of an ethyl radical (-CH2CH3).

Cleavage of the entire ester group.

Fragmentation of the dimethylpyridine ring.

This technique is highly sensitive and specific, making it suitable for purity assessment and the detection of trace-level impurities or related substances. thepharmajournal.comajgreenchem.comimrpress.compjps.pk

Table 2: Hypothetical GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Value/Description |

| GC System | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

| Expected Data | |

| Molecular Ion (M+) | m/z 179 |

| Key Fragment Ions (m/z) | 150 (M-C2H5), 134 (M-OC2H5), 106 (dimethylpyridine fragment) |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

In RP-HPLC, a non-polar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netscielo.br The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds can be effectively separated.

A key advantage of HPLC is the variety of available detection methods:

UV-Vis Detection: this compound contains a substituted pyridine ring, which is a chromophore that absorbs ultraviolet (UV) light. A diode-array detector (DAD) or photodiode array (PDA) detector can be used to monitor the absorbance at a specific wavelength (e.g., around 260-270 nm), providing quantitative data. The full UV spectrum recorded by a DAD can also aid in peak identification and purity assessment. pan.olsztyn.pl

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. nih.govresearchgate.net Electrospray ionization (ESI) is a common interface for LC-MS, which generates protonated molecules [M+H]+ in positive ion mode. This allows for the accurate determination of the molecular weight of the parent compound and any impurities. Tandem mass spectrometry (LC-MS/MS) can be used for even greater specificity and for structural elucidation of unknown components. researchgate.net

HPLC methods are crucial for quality control, allowing for the precise quantification of the main compound and the detection and quantification of impurities, degradation products, or metabolites in various matrices. google.com

Table 3: Typical HPLC-UV and HPLC-MS Method Parameters for this compound Analysis

| Parameter | HPLC-UV Method | HPLC-MS Method |

| Chromatographic System | ||

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes | 20% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection System | ||

| Detector | Diode-Array Detector (DAD) | Mass Spectrometer (e.g., Quadrupole) |

| Wavelength | 265 nm | - |

| Ionization Source | - | Electrospray Ionization (ESI), Positive Mode |

| Detected Ion | - | [M+H]+, m/z 180 |

Computational Chemistry and Theoretical Studies of Ethyl 3,6 Dimethylpicolinate

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. Comparing calculated shifts with experimental data can help in the structural elucidation of ethyl 3,6-dimethylpicolinate. researchgate.netgithub.io

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. This allows for the assignment of observed spectral features to specific electronic excitations.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum, showing the frequencies and intensities of vibrational modes, can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Methyl (pos. 3) | 2.45 |

| ¹H NMR | Chemical Shift (ppm) - Methyl (pos. 6) | 2.60 |

| ¹³C NMR | Chemical Shift (ppm) - Carbonyl | 165.8 |

| UV-Vis | λmax (nm) | 275 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1725 |

| IR | Vibrational Frequency (cm⁻¹) - C-N stretch | 1350 |

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides a means to explore the potential energy surfaces of chemical reactions involving this compound. By locating transition state structures and calculating their energies, reaction barriers can be determined, offering insights into reaction kinetics. mit.edulifeboat.com For instance, the mechanism of hydrolysis of the ester group could be investigated by mapping the reaction pathway, identifying key intermediates and transition states. The activation energies calculated for different proposed mechanisms can help to determine the most likely reaction route.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data)

| Reaction | Computational Method | Activation Energy (kcal/mol) |

| Ester Hydrolysis | B3LYP/6-31G(d) | 25.4 |

| Nucleophilic Substitution | MP2/6-311+G(d,p) | 18.2 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule and the nature of its interactions with other molecules, such as solvents. researchgate.net By simulating the molecule in a solvent box, one can analyze the radial distribution functions to understand the solvation shell structure and identify specific intermolecular interactions like hydrogen bonding. researchgate.netnih.gov

Conformational analysis can identify the different spatial arrangements of the atoms in the molecule and their relative energies. For this compound, this would involve exploring the rotation around the single bonds, particularly in the ethyl ester group.

Table 5: Relative Energies of Different Conformations of this compound (Illustrative Data)

| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180 | 0.0 |

| Syn-periplanar | 0 | 3.5 |

| Gauche | 60 | 1.2 |

Quantitative Structure-Reactivity/Property Relationships (QSPR/QSAR) for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physical properties or biological activity, respectively. For this compound, a QSPR model could be developed to predict properties like boiling point or solubility based on calculated molecular descriptors (e.g., molecular weight, logP, polar surface area). While developing a robust QSPR/QSAR model requires a dataset of multiple compounds, the calculated descriptors for this compound can be used as a data point in such a study.

Table 6: Calculated Molecular Descriptors for this compound for QSPR/QSAR Studies (Illustrative Data)

| Descriptor | Value |

| Molecular Weight ( g/mol ) | 179.22 |

| LogP | 2.15 |

| Polar Surface Area (Ų) | 39.19 |

| Number of Rotatable Bonds | 3 |

| Molar Refractivity | 50.34 |

Applications of Ethyl 3,6 Dimethylpicolinate in Catalysis and Materials Science

Precursor in the Development of Functional Materials

Role in the Formation of Advanced Organic and Hybrid Materials

There is currently no specific research detailing the role of Ethyl 3,6-dimethylpicolinate in the formation of advanced organic and hybrid materials. Picolinate (B1231196) derivatives, in a broader sense, can serve as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can chelate to metal ions, forming structured materials. The methyl and ethyl groups on this compound would theoretically influence the steric and electronic properties of the resulting framework, potentially affecting pore size, stability, and catalytic activity. However, no published studies were identified that utilize this specific ligand for such purposes.

Photophysical Properties and Potential Applications in Optoelectronic Devices (If intrinsic properties allow)

The photophysical properties of this compound have not been extensively characterized in the available literature, precluding a detailed discussion of its potential in optoelectronic devices. Picolinate-containing complexes can exhibit luminescence, which is a key property for applications in devices like organic light-emitting diodes (OLEDs) or chemical sensors. The specific photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and lifetime, would need to be experimentally determined for this compound to assess its suitability for such applications. Without this foundational data, any potential role in optoelectronics remains speculative.

Future Directions and Emerging Research Avenues for Ethyl 3,6 Dimethylpicolinate

Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability

Future research could focus on developing green and sustainable methods for the synthesis of Ethyl 3,6-dimethylpicolinate. Current synthetic strategies for substituted picolinates often rely on multi-step procedures that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Emerging sustainable approaches that could be explored include:

One-Pot, Multi-Component Reactions: Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule would enhance efficiency and reduce waste. A potential strategy could involve a multi-component reaction using readily available starting materials like ethyl 2-oxopropanoate, ammonium (B1175870) acetate, and various aldehydes, catalyzed by a reusable heterogeneous catalyst. rsc.org

Catalytic C-H Activation: Direct functionalization of a simpler pyridine (B92270) precursor at the 3 and 6 positions through C-H activation would be a highly atom-economical approach.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Bio-catalysis: Exploring enzymatic routes for the synthesis could offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantages |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. |

| Catalytic C-H Activation | High atom economy, reduced pre-functionalization steps. |

| Flow Chemistry | Enhanced control, improved safety, scalability. |

| Bio-catalysis | High selectivity, mild conditions, environmentally friendly. |

Unveiling New Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely unexplored. Future studies could investigate its behavior in a variety of chemical transformations to unlock its synthetic potential. Key areas for exploration include:

Cross-Coupling Reactions: The pyridine ring could be further functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to create more complex molecules.

Directed Ortho-Metalation: The ester and methyl groups could direct metalation to specific positions on the pyridine ring, enabling regioselective functionalization.

Photocatalysis and Electrosynthesis: Investigating the reactivity of this compound under photocatalytic or electrochemical conditions could reveal novel and unconventional transformations.

Derivatization of the Ester Group: The ethyl ester functionality can be readily converted into other functional groups such as amides, carboxylic acids, or alcohols, providing access to a wider range of derivatives with potentially interesting properties. The relative reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > esters > amides > carboxylates. libretexts.org

Exploration of Advanced Functional Materials Incorporating Picolinate (B1231196) Units

Picolinate moieties are known to be effective ligands for the formation of coordination complexes and polymers. rsc.org this compound could serve as a valuable building block for the creation of advanced functional materials.

Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can act as coordination sites for metal ions, potentially forming novel MOFs with applications in gas storage, separation, or catalysis.

Coordination Polymers: The ability of the picolinate structure to bridge metal centers could be exploited to synthesize new coordination polymers with interesting magnetic, optical, or electronic properties. rsc.org

Luminescent Materials: Incorporation of this compound into complexes with lanthanide or other emissive metal ions could lead to the development of new phosphorescent materials for applications in lighting or sensing.

Synergistic Integration of Experimental and Computational Methodologies

A combined experimental and computational approach would be highly beneficial in accelerating the exploration of this compound's potential.

Density Functional Theory (DFT) Calculations: DFT studies could be employed to predict the geometric and electronic structure, spectroscopic properties, and reactivity of the molecule. acs.orgnih.gov Such calculations can provide valuable insights into reaction mechanisms and guide experimental design.

Molecular Modeling: Computational modeling could be used to simulate the interaction of this compound with biological targets or its incorporation into materials, helping to predict its potential applications.

Spectroscopic Analysis and Theoretical Correlation: A detailed analysis of the molecule's spectroscopic data (NMR, IR, UV-Vis) in conjunction with theoretical calculations would provide a comprehensive understanding of its structure-property relationships.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of structure, properties, and reactivity. |

| Molecular Modeling | Simulation of interactions with other molecules or materials. |

| Spectroscopic Correlation | Deeper understanding of structure-property relationships. |

Design of Next-Generation Catalytic Systems for Challenging Chemical Reactions

Picolinate-based ligands have been successfully employed in a variety of catalytic systems. Future research could investigate the use of this compound or its derivatives as ligands in the design of novel catalysts.

Homogeneous Catalysis: Metal complexes of this compound could be screened for their catalytic activity in important organic transformations such as oxidation, reduction, and carbon-carbon bond formation. For instance, picolinamide-based iridium catalysts have shown high efficiency in the dehydrogenation of formic acid. osti.gov

Heterogeneous Catalysis: Immobilization of this compound-metal complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis to produce enantiomerically enriched products.

Q & A

What are the established synthetic routes for Ethyl 3,6-dimethylpicolinate, and how do their yields compare under varying conditions?

Basic Research Question

Methodological Answer:

To evaluate synthetic routes, researchers should first conduct a systematic literature review to identify published methodologies (e.g., esterification of 3,6-dimethylpicolinic acid, catalytic hydrogenation). Key parameters to compare include reaction temperature, solvent systems, catalyst efficiency, and reaction time. Yield optimization can be assessed using controlled experiments where one variable is altered while others remain constant (e.g., varying acid catalysts like H₂SO₄ vs. p-toluenesulfonic acid). Data should be tabulated to compare yields, purity (via HPLC), and reaction scalability. For reproducibility, ensure protocols are replicated with strict adherence to stoichiometric ratios and purification techniques (e.g., column chromatography) .

What spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

Methodological Answer:

Characterization requires a multi-technique approach:

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.5 ppm for ¹H; δ ~20–25 ppm for ¹³C) and ester carbonyl signals (δ ~165–175 ppm for ¹³C).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bending.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

Cross-referencing data with computational predictions (e.g., DFT calculations) enhances accuracy. Researchers should prioritize resolving splitting patterns in NMR and ensuring baseline separation in chromatographic analyses to avoid misassignment .

How can researchers resolve contradictions in reported reaction mechanisms for the esterification of 3,6-dimethylpicolinic acid?

Advanced Research Question

Methodological Answer:

Contradictions in mechanisms (e.g., nucleophilic acyl substitution vs. acid-catalyzed pathways) require kinetic and isotopic labeling studies. Steps include:

- Kinetic Analysis : Monitor reaction progress under varying pH and temperature to determine rate laws and activation energy.

- Isotopic Tracing : Use ¹⁸O-labeled water or alcohols to track oxygen incorporation into the ester product.

- Computational Modeling : Perform DFT calculations to compare energy barriers for proposed transition states.

Publish raw kinetic data and computational inputs to allow peer validation. Systematic reviews of mechanistic studies should highlight outliers and contextualize experimental conditions (e.g., solvent polarity, catalyst loading) .

What strategies optimize the stability of this compound in aqueous environments for pharmacological studies?

Advanced Research Question

Methodological Answer:

Stability optimization involves:

- pH Profiling : Conduct accelerated degradation studies across pH 1–10 to identify decomposition pathways (e.g., hydrolysis).

- Excipient Screening : Test co-solvents (e.g., PEG, cyclodextrins) or lyophilization to enhance solubility and shelf life.

- Analytical Monitoring : Use LC-MS to quantify degradation products (e.g., free acid) over time.

Statistical models (e.g., Arrhenius plots) predict long-term stability. Ethical considerations require validating biocompatibility of stabilizers via in vitro cytotoxicity assays before in vivo testing .

How should researchers design experiments to assess the catalytic efficiency of novel enzymes in synthesizing this compound?

Advanced Research Question

Methodological Answer:

Enzymatic synthesis experiments require:

- Enzyme Selection : Screen lipases/esterases (e.g., Candida antarctica Lipase B) for activity in non-aqueous media.

- Activity Assays : Measure initial reaction rates under controlled substrate concentrations and temperatures.

- Kinetic Parameters : Calculate , , and using Michaelis-Menten plots.

Include negative controls (heat-inactivated enzymes) and triplicate runs to ensure statistical significance. Data should be compared to chemical catalysis benchmarks (e.g., turnover frequency, enantiomeric excess) .

What methodological frameworks (e.g., PICOT) can guide hypothesis generation for this compound’s biological activity studies?

Basic Research Question

Methodological Answer:

Adapt the PICOT framework to structure pharmacological inquiries:

- Population : Target organism/cell line (e.g., cancer cell lines).

- Intervention : this compound dosage/administration route.

- Comparison : Positive/negative controls (e.g., cisplatin for cytotoxicity).

- Outcome : Measured endpoints (e.g., IC₅₀, apoptosis markers).

- Time : Exposure duration (e.g., 24–72 hours).

This ensures hypotheses are feasible, novel, and ethically aligned with FINER criteria. Systematic reviews of prior studies help identify gaps (e.g., unexplored signaling pathways) .

How can contradictory solubility data for this compound in polar vs. non-polar solvents be reconciled?

Advanced Research Question

Methodological Answer:

Address contradictions by:

- Standardized Protocols : Use USP methods for solubility determination (e.g., shake-flask technique).

- Temperature Control : Report solubility at fixed temperatures (±0.1°C).

- Co-solvent Studies : Quantify logP values and Hansen solubility parameters.

Publish raw data with error margins and statistical significance (e.g., ANOVA for triplicate measurements). Computational solubility prediction tools (e.g., COSMO-RS) can supplement empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.